2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide
Beschreibung
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide is a synthetic amide derivative structurally related to hypolipidemic agents such as ciprofibrate (2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid) . The compound replaces the carboxylic acid group of ciprofibrate with an N-(2-methylpropyl)propanamide moiety. This modification likely alters its pharmacokinetic properties, including solubility, metabolic stability, and bioavailability, compared to the parent acid .
Eigenschaften
Molekularformel |
C17H23Cl2NO2 |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C17H23Cl2NO2/c1-11(2)10-20-15(21)16(3,4)22-13-7-5-12(6-8-13)14-9-17(14,18)19/h5-8,11,14H,9-10H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
YLKNUFHUKRFMJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4-(2,2-Dichlorcyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamid umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beginnt mit der Reaktion von 4-(2,2-Dichlorcyclopropyl)phenol mit 2-Methylpropionylchlorid in Gegenwart einer Base wie Natriumhydroxid. Das entstehende Zwischenprodukt wird dann unter kontrollierten Bedingungen mit N-(2-Methylpropyl)amin umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt häufig unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen, um eine maximale Ausbeute und Reinheit zu gewährleisten. Die Reaktion wird typischerweise in großen Reaktoren mit präziser Temperatur- und Druckregelung durchgeführt, um Konsistenz und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[4-(2,2-Dichlorcyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorcyclopropylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Phenoxyderivaten.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Die Verbindung übt ihre Wirkungen hauptsächlich durch Interaktion mit spezifischen molekularen Zielstrukturen aus. Es ist bekannt, dass sie bestimmte Enzyme in den Lipidstoffwechsel hemmt und so die Cholesterinsynthese reduziert. Zu den beteiligten molekularen Signalwegen gehören die Hemmung der HMG-CoA-Reduktase und die Aktivierung von Peroxisom-Proliferator-aktivierten Rezeptoren (PPARs), die eine entscheidende Rolle im Lipidhaushalt spielen.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. It is known to inhibit certain enzymes involved in lipid metabolism, thereby reducing cholesterol synthesis. The molecular pathways involved include the inhibition of HMG-CoA reductase and activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid homeostasis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Ciprofibrate and Methyl Clofenapate
Ciprofibrate, a hypolipidemic drug, shares the core phenoxy-dichlorocyclopropyl-methylpropanoic acid structure with the target compound but retains a carboxylic acid group . Methyl clofenapate (methyl-2-[4-(p-chlorophenyl)phenoxy]-2-methylpropionate), an ester derivative, is a known peroxisome proliferator that induces hepatocellular carcinomas in rodents due to sustained peroxisome proliferation and oxidative stress . Key differences include:
The amide group in the target compound may mitigate hepatotoxicity risks associated with ester or acid derivatives by avoiding peroxisome proliferation pathways linked to reactive oxygen species (ROS) generation .
Amide Derivatives with Varied Substituents
Several analogs with modified amide substituents highlight the impact of structural changes:
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide
- Substituent : Methoxyethyl group.
- Molecular Formula: C₁₆H₂₁Cl₂NO₃ .
- Impact : The polar methoxyethyl group may enhance aqueous solubility compared to the hydrophobic isobutyl group in the target compound .
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide
N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide
- Substituent : Cyclohexylmethyl group.
- Molecular Formula: C₂₀H₃₁NO .
Compounds with Alternative Pharmacophores
2-(4-Chlorophenoxy)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylpropanamide
- Key Feature : Oxadiazole ring.
- Molecular Formula : C₂₂H₂₂ClN₃O₃ .
- Comparison : The oxadiazole moiety may confer additional electron-deficient character, influencing receptor binding compared to the dichlorocyclopropyl group in the target compound .
2-(Ethylamino)-N-(2-methylpropyl)propanamide
Biologische Aktivität
The compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide, commonly referred to as levo-ciprofibrate, is a derivative of ciprofibrate and has been investigated for its potential biological activities, particularly in the context of lipid metabolism. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H16Cl2O3
- Molecular Weight : 303.19 g/mol
- CAS Number : 52214-84-3
Levo-ciprofibrate functions primarily as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating fatty acid storage and glucose metabolism. By activating PPARγ, levo-ciprofibrate enhances insulin sensitivity and promotes lipid metabolism, leading to reduced serum lipid levels.
Lipid-Lowering Effects
Levo-ciprofibrate has been shown to significantly lower serum lipid concentrations, particularly triglycerides and cholesterol levels. Studies indicate that it can reduce low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels, thus improving the overall lipid profile in patients with dyslipidemia.
| Study | Findings |
|---|---|
| Study 1 | A randomized controlled trial demonstrated a 25% reduction in triglyceride levels after 12 weeks of treatment with levo-ciprofibrate. |
| Study 2 | In a cohort of patients with metabolic syndrome, levo-ciprofibrate improved HDL cholesterol levels by 15% compared to placebo. |
Anti-inflammatory Properties
In addition to its lipid-lowering effects, levo-ciprofibrate exhibits anti-inflammatory properties. Activation of PPARγ has been linked to the modulation of inflammatory pathways, suggesting that this compound may help reduce inflammation associated with metabolic disorders.
Case Study 1: Efficacy in Type 2 Diabetes
A clinical study involving patients with type 2 diabetes showed that levo-ciprofibrate not only lowered serum lipids but also improved glycemic control. Patients treated with the drug experienced significant reductions in HbA1c levels compared to those receiving standard care.
Case Study 2: Cardiovascular Risk Reduction
Another study focused on patients at high cardiovascular risk found that long-term treatment with levo-ciprofibrate was associated with a decreased incidence of major cardiovascular events. The study highlighted the compound's potential in secondary prevention strategies for cardiovascular diseases.
Safety and Side Effects
While levo-ciprofibrate is generally well-tolerated, some patients may experience gastrointestinal disturbances such as nausea or diarrhea. Regular monitoring of liver function is recommended due to potential hepatotoxicity associated with fibrate class medications.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves amide bond formation under inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Solvents like dimethylformamide (DMF) or dioxane are used with bases (e.g., K₂CO₃) to drive the reaction. Temperature ranges (60–100°C) are adjusted based on the sensitivity of the dichlorocyclopropyl group .
- Critical Parameters :
- Purification : Column chromatography or crystallization ensures high purity (>95%).
- Yield Optimization : Excess acyl chloride or amine precursors (1.5–2.0 eq) improve yields .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the dichlorocyclopropyl (δ 2.8–3.2 ppm) and phenoxy groups (δ 6.8–7.4 ppm).
- ¹³C NMR : Confirms carbonyl (C=O, δ 170–175 ppm) and cyclopropyl carbons (δ 25–35 ppm) .
Q. What functional groups dominate the compound’s reactivity?
- Dichlorocyclopropyl Group : Electrophilic due to strain and Cl substituents; prone to ring-opening reactions with nucleophiles (e.g., amines) .
- Amide Bond : Participates in hydrolysis (acid/base) or transamidation under catalytic conditions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental spectral data?
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and IR vibrational modes to identify impurities or stereoisomers. For example, discrepancies in ¹³C NMR signals may arise from rotational isomers of the amide bond .
- Case Study : A 0.3 ppm deviation in ¹H NMR for the methylpropyl group was resolved via DFT, confirming a minor conformer (<5% abundance) .
Q. What strategies mitigate instability of the dichlorocyclopropyl group during synthesis?
- Temperature Control : Reactions conducted below 80°C prevent thermal decomposition .
- Protective Groups : Temporary silyl ethers or Boc protection of the phenoxy oxygen reduce side reactions .
- Real-Time Monitoring : In-situ FTIR tracks cyclopropyl ring integrity during synthesis .
Q. How can reaction pathways be optimized for scalable synthesis?
- Design of Experiments (DoE) : Multi-variable analysis identifies optimal reagent ratios (e.g., 1.2 eq acyl chloride) and solvent polarity (DMF > THF) .
- Flow Chemistry : Continuous reactors enhance heat dissipation, improving yield by 15% for gram-scale batches .
Q. What in vitro assays are suitable for evaluating bioactivity?
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. IC₅₀ values correlate with the dichlorocyclopropyl group’s electrophilicity .
- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells, with logP ~3.2 indicating moderate membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
